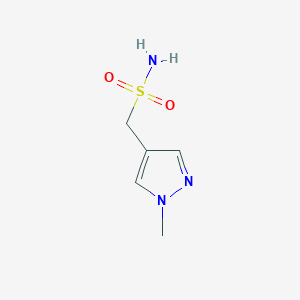
3-(2-Oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid
Vue d'ensemble
Description
“3-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid” is a product used for proteomics research . Its molecular formula is C12H13NO3 and its molecular weight is 219.24 .
Molecular Structure Analysis
The molecular structure of “3-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid” consists of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The molecular formula of “3-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid” is C12H13NO3 and its molecular weight is 219.24 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A novel procedure for synthesizing 2-(3-methyl-2,5-di-oxopyrrolidin-lyl)benzoic acid, closely related to 3-(2-Oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid, has been reported, providing cleaner material in higher overall yield compared to previous methods (Barker, Brimble, & McLeod, 2003).
- Research on 3,5-dihydroxy benzoic acid derivatives, which are structurally similar to 3-(2-Oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid, has led to the synthesis of lanthanide-based coordination polymers with interesting photophysical properties (Sivakumar et al., 2011).
Biological Applications
- In the development of selective androgen receptor modulators (SARMs), a derivative of 4-(pyrrolidin-1-yl)benzonitrile, structurally related to the compound , has shown promise as a clinical candidate due to its desirable SARM profiles in various assays (Aikawa et al., 2017).
- A study on the synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives, which shares a similar structural motif with 3-(2-Oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid, revealed potent antioxidant activities in the synthesized compounds, indicating potential therapeutic applications (Tumosienė et al., 2019).
Material Science Applications
- The synthesis and characterization of novel hyperbranched polybenzimidazoles based on an AB2 monomer containing four amino groups and one carboxylic group, related to 3-(2-Oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid, have shown excellent thermal properties and solubility in aprotic solvents, suggesting potential applications in advanced materials science (Li et al., 2006).
Propriétés
IUPAC Name |
3-(2-oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c13-12(14,15)8-4-7(11(18)19)5-9(6-8)16-3-1-2-10(16)17/h4-6H,1-3H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPCVGQVNAPMHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride](/img/structure/B1421864.png)
![5-Chlorofuro[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1421865.png)
![3-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B1421866.png)
amine dihydrochloride](/img/structure/B1421867.png)




![2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide hydrochloride](/img/structure/B1421873.png)


![2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride](/img/structure/B1421884.png)
![1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride](/img/structure/B1421885.png)
